Tris(hydroxymethyl)phosphine

Catalog No.
S564424
CAS No.
2767-80-8
M.F
C3H9O3P
M. Wt
124.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxymethyl)phosphine

CAS Number

2767-80-8

Product Name

Tris(hydroxymethyl)phosphine

IUPAC Name

bis(hydroxymethyl)phosphanylmethanol

Molecular Formula

C3H9O3P

Molecular Weight

124.08 g/mol

InChI

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2

InChI Key

JMXMXKRNIYCNRV-UHFFFAOYSA-N

SMILES

C(O)P(CO)CO

Synonyms

tris(hydroxymethyl)phosphine

Canonical SMILES

C(O)P(CO)CO

Ligand in Metal Complexation:

THP acts as a strong chelating ligand due to its ability to form multiple bonds with metal ions through its oxygen and phosphorus atoms. This property makes it valuable in the synthesis and characterization of metal complexes with diverse applications, including:

  • Catalysis: THP-metal complexes can serve as efficient catalysts for various organic reactions, such as hydrogenation, hydroformylation, and polymerization .
  • Material Science: THP-metal complexes can be used as precursors for the preparation of advanced materials with unique properties, such as magnetic materials, semiconductors, and photocatalysts .

Precursor for Polymer Synthesis:

THP can be used as a starting material for the synthesis of various polymers due to the presence of its reactive hydroxyl groups. These functionalities allow for:

  • Crosslinking: THP can react with other molecules containing functional groups like isocyanates or epoxides, leading to the formation of crosslinked polymers with enhanced mechanical properties .
  • Flame Retardants: THP can be incorporated into polymer chains to impart flame retardancy by acting as a source of non-combustible phosphorus .

Biomedical Research:

THP has been explored in various biomedical research areas, including:

  • Drug Delivery: THP can be used as a building block for the design of drug delivery systems due to its ability to form biocompatible conjugates with drugs or biomolecules .
  • Gene Therapy: THP can be employed in the development of gene delivery vectors for therapeutic purposes due to its ability to complex with DNA molecules .

Tris(hydroxymethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂OH)₃. It appears as a white solid and is characterized by its multifunctionality, featuring three hydroxymethyl groups attached to a central phosphorus atom. This structure contributes to its diverse reactivity and applications in various fields, including organic synthesis and coordination chemistry . The compound is synthesized primarily by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base, resulting in the formation of tris(hydroxymethyl)phosphine along with byproducts like water and formaldehyde .

  • Metal Complex Formation: It readily forms complexes with various metals, exhibiting solubility in both water and methanol. These complexes are significant in catalysis and coordination chemistry .
  • Decomposition: Upon attempted distillation, tris(hydroxymethyl)phosphine decomposes violently into phosphine and formaldehyde. In the presence of air, it can oxidize to form phosphine oxide .
  • Hydrophosphination: The compound can catalyze the hydrophosphination of formaldehyde, demonstrating its utility in synthetic organic chemistry .
  • Reactions with Aldehydes: Tris(hydroxymethyl)phosphine reacts with aldehydes, such as cinnamaldehyde, leading to the formation of various phosphorus-containing intermediates through multiple transformations .

Tris(hydroxymethyl)phosphine exhibits biological activity, particularly in the context of its metal complexes. For instance, copper(I) complexes derived from tris(hydroxymethyl)phosphine have shown promising antitumor activity in vitro. These findings suggest potential applications in medicinal chemistry and cancer treatment .

The synthesis of tris(hydroxymethyl)phosphine can be achieved through several methods:

  • Base Treatment: The most common method involves reacting tetrakis(hydroxymethyl)phosphonium chloride with sodium hydroxide or triethylamine as a base in a controlled environment to yield tris(hydroxymethyl)phosphine .
  • Hydrophosphination Reaction: A more direct approach involves the reaction of phosphine with formaldehyde under specific conditions, often utilizing low molecular weight aliphatic alcohols as solvents to minimize byproduct formation .
  • Pressure and Temperature Control: The reaction typically occurs under elevated pressure (300-800 psig) and temperature (60-100°C), ensuring high purity and yield of the product .

Tris(hydroxymethyl)phosphine finds applications across various domains:

  • Flame Retardants: It serves as an important component in flame retardant formulations for textiles and plastics due to its phosphorus content, which enhances fire resistance .
  • Intermediate for Synthesis: The compound acts as an intermediate in the synthesis of other phosphorus-containing compounds, many of which are also used as flame retardants or additives .
  • Oil Additives and Pest Control Agents: Its utility extends to applications as an oil additive and pest control agent, showcasing its versatility in industrial applications .

Research has explored the interaction of tris(hydroxymethyl)phosphine with various substrates:

  • Catalytic Studies: It has been investigated for its catalytic properties in reactions involving aldehydes and ketones, demonstrating significant reactivity that can be modulated through complex formation with transition metals like platinum and nickel .
  • Nuclear Magnetic Resonance Studies: NMR spectroscopy has been employed to study the reaction mechanisms involving tris(hydroxymethyl)phosphine, particularly in transformations involving organic substrates like cinnamaldehyde .

Tris(hydroxymethyl)phosphine shares structural similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tetrakis(hydroxymethyl)phosphoniumP(CH₂OH)₄Contains four hydroxymethyl groups; more reactive
TriphenylphosphineP(C₆H₅)₃Non-polar; widely used in organic synthesis
DimethylphenylphosphineP(CH₃)₂C₆H₅Combines methyl groups with phenyl; different reactivity
Bis(hydroxymethyl)phosphineP(CH₂OH)₂Only two hydroxymethyl groups; less multifunctional

Tris(hydroxymethyl)phosphine stands out due to its balanced combination of hydrophilic (hydroxymethyl groups) and reactive (phosphorus center) features, making it particularly useful in both synthetic chemistry and biological applications.

XLogP3

-1.8

UNII

Y6TG7WF7OQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2767-80-8

Wikipedia

Tris(hydroxymethyl)phosphine

General Manufacturing Information

Methanol, 1,1',1''-phosphinidynetris-: INACTIVE

Dates

Modify: 2023-08-15
Scott et al. Synthesis of monophosphines directly from white phosphorus. Nature Chemistry, DOI: 10.1038/s41557-021-00657-7, published online 5 April 2021

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